molecular formula C24H19ClN4O2S B2866913 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 902433-08-3

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2866913
CAS No.: 902433-08-3
M. Wt: 462.95
InChI Key: ZEYBATYYXMSEOR-UHFFFAOYSA-N
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Description

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core with distinct substituents:

  • Position 5: A sulfanyl group linked to a 2-chlorobenzyl moiety.
  • Position 2: A phenyl group, contributing to π-π stacking interactions.

This compound is part of a broader class of triazoloquinazolines, which are studied for diverse applications, including antimicrobial, anticancer, and photophysical properties . Its structural uniqueness lies in the combination of electron-withdrawing (2-chlorobenzyl) and electron-donating (methoxy) groups, which may modulate electronic properties and biological activity.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S/c1-30-20-12-17-19(13-21(20)31-2)26-24(32-14-16-10-6-7-11-18(16)25)29-23(17)27-22(28-29)15-8-4-3-5-9-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYBATYYXMSEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=CC=C4Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Core Construction: The quinazoline core is often constructed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Introduction of the Chlorophenyl Moiety: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Final Assembly: The final compound is assembled by coupling the triazole and quinazoline intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.

Mechanism of Action

The mechanism of action of 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately causing cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs, highlighting substituent variations and their implications:

Compound Name / ID R5 Substituent R2 Substituent R8,9 Key Properties / Activities Source
Target Compound (2-Chlorobenzyl)sulfanyl Phenyl Dimethoxy N/A (Inferred antimicrobial potential)
5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline (4-Fluorobenzyl)sulfanyl 4-Nitrophenyl Dimethoxy Enhanced electron-withdrawing effects
5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazoline (2,4-Dichlorobenzyl)sulfanyl Methyl Dimethoxy Increased steric bulk; antifungal activity
N-[(2-Chlorophenyl)methyl]-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide (2-Chlorobenzyl)sulfanyl + acetamide Phenyl Dimethoxy Improved solubility via polar acetamide
5-[(3-Methoxybenzyl)sulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazoline (3-Methoxybenzyl)sulfanyl Methyl Dimethoxy Electron-donating methoxy at benzyl

Key Observations :

In contrast, 4-fluorobenzyl () offers weaker electron withdrawal, while 2,4-dichlorobenzyl () increases both steric hindrance and electronegativity, possibly enhancing antifungal activity . Methoxy groups at positions 8 and 9 are conserved across analogs, suggesting their role in modulating solubility and binding affinity.

Biological Activity Trends :

  • Sulfur-Containing Derivatives : Compounds with sulfanyl groups (e.g., ) exhibit broad-spectrum antifungal activity against Candida albicans and Aspergillus niger, attributed to sulfur's role in disrupting microbial membranes .
  • Phenyl vs. Nitrophenyl at R2 : The 4-nitrophenyl group () may enhance redox activity, whereas the phenyl group in the target compound favors hydrophobic interactions.

Synthetic Accessibility: The target compound and its analogs are synthesized via cyclocondensation or nucleophilic substitution reactions, often using acetic acid or propanol as solvents . Derivatives with acetamide side chains () require additional coupling steps, impacting yield and purity.

Physicochemical Properties: Lipophilicity: The dimethoxy groups increase logP values, enhancing blood-brain barrier penetration in related triazoloquinazolines . Solubility: Acetamide derivatives () show improved aqueous solubility compared to non-polar analogs.

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